![molecular formula C17H20N4S B2992043 1-(3,4-dimethylphenyl)-4-isopropyl-7-(methylthio)-1H-pyrazolo[3,4-d]pyridazine CAS No. 1105238-38-7](/img/structure/B2992043.png)
1-(3,4-dimethylphenyl)-4-isopropyl-7-(methylthio)-1H-pyrazolo[3,4-d]pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyridazines are a class of organic compounds with a six-membered ring containing two nitrogen atoms at positions 1 and 2 . Pyridazin-3(2H)-one derivatives have attracted the attention of medicinal chemists due to their diverse pharmacological activities .
Synthesis Analysis
Pyridazines can be synthesized through various methods. One common method involves the reaction of hydrazine or aryl hydrazines with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds .Molecular Structure Analysis
The pyridazine ring is characterized by weak basicity, a high dipole moment that subtends π-π stacking interactions and robust, dual hydrogen-bonding capacity that can be of importance in drug-target interactions .Chemical Reactions Analysis
Pyridazines can undergo various chemical reactions. For example, [3 + n] cycloaddition reactions represent one of the most important and efficient tools in the synthesis of heterocyclic rings .Physical And Chemical Properties Analysis
Pyridazines are soluble in most organic solvents like alcohol and ether but insoluble in water .Scientific Research Applications
The compound 1-(3,4-dimethylphenyl)-4-isopropyl-7-(methylthio)-1H-pyrazolo[3,4-d]pyridazine has a structure that suggests it could have a variety of applications in scientific research due to its pyrazolopyridazine core, which is a type of diazine. Diazines are known for their wide range of pharmacological activities. Below is a comprehensive analysis of potential scientific research applications for this compound, based on the general properties of diazines and thiophenes, as specific information on this compound was not found in the search results.
Anticancer Activity
Diazines, including pyrazolopyridazines, have been reported to exhibit anticancer properties . The structural diversity of these compounds allows for the modulation of various biological targets involved in cancer progression. For example, they can act as kinase inhibitors or DNA topoisomerase II inhibitors, which are crucial in the replication of cancer cells.
Antimicrobial and Antifungal Applications
Compounds containing diazine and thiophene moieties have shown antimicrobial and antifungal activities . The presence of a methylthio group, as in the compound , could potentially enhance these properties, making it useful for the development of new antimicrobial agents.
Anti-Inflammatory and Analgesic Effects
Diazine derivatives are known to possess anti-inflammatory and analgesic activities . This makes them valuable in the research of new therapeutic agents for the treatment of chronic inflammatory diseases and pain management.
Cardiovascular Research
Some diazines serve as cardiovascular agents, including antihypertensive drugs . The compound’s structure could be explored for its potential effects on blood pressure regulation and other cardiovascular functions.
Antidiabetic Properties
Diazines have been used in the synthesis of antidiabetic drugs, acting as DPP-IV inhibitors . Research into the compound’s applications could lead to the development of novel treatments for diabetes.
Neuroprotective Applications
The compound’s core structure is similar to those found in drugs that provide neuroprotection . It could be investigated for its potential to protect neuronal cells, which is significant in diseases like Alzheimer’s and Parkinson’s.
Antiparasitic and Antimalarial Research
Thiophene derivatives have shown antiparasitic and antimalarial activities . The compound could be studied for its efficacy against parasitic infections and malaria, contributing to the fight against these diseases.
Material Science Applications
Both diazines and thiophenes are important in material science . The compound could be used in the development of new materials with specific electronic or photonic properties.
Mechanism of Action
Future Directions
properties
IUPAC Name |
1-(3,4-dimethylphenyl)-7-methylsulfanyl-4-propan-2-ylpyrazolo[3,4-d]pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4S/c1-10(2)15-14-9-18-21(16(14)17(22-5)20-19-15)13-7-6-11(3)12(4)8-13/h6-10H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEHYQDQEKANFEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=NN=C3SC)C(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.